2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 690960-13-5
VCID: VC21503969
InChI: InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19)
SMILES: C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl
Molecular Formula: C12H10ClN7OS2
Molecular Weight: 367.8g/mol

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide

CAS No.: 690960-13-5

Cat. No.: VC21503969

Molecular Formula: C12H10ClN7OS2

Molecular Weight: 367.8g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide - 690960-13-5

Specification

CAS No. 690960-13-5
Molecular Formula C12H10ClN7OS2
Molecular Weight 367.8g/mol
IUPAC Name 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Standard InChI InChI=1S/C12H10ClN7OS2/c13-7-3-1-6(2-4-7)9-16-11(20-23-9)15-8(21)5-22-12-17-10(14)18-19-12/h1-4H,5H2,(H,15,20,21)(H3,14,17,18,19)
Standard InChI Key HJANQXUVUDIBKS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl
Canonical SMILES C1=CC(=CC=C1C2=NC(=NS2)NC(=O)CSC3=NNC(=N3)N)Cl

Introduction

Structural Features

The 1,2,4-Triazole Moiety

The 5-amino-1H-1,2,4-triazol-3-yl component is a significant structural feature of this compound that likely contributes to its chemical and biological properties . 1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4, exhibiting significant stability due to aromatic resonance. The presence of multiple nitrogen atoms in the triazole ring creates a polarized electron distribution, making these structures excellent hydrogen bond acceptors, which is critical for interactions with biological targets such as enzymes and receptors.

The amino group at position 5 of the triazole ring further enhances the compound's capacity for hydrogen bonding as both a donor and acceptor, potentially increasing its affinity for biological targets . This functional group can participate in key interactions with amino acid residues in protein binding sites, such as carboxylic acid groups (aspartate, glutamate) or amide groups (asparagine, glutamine). Additionally, the 1,2,4-triazole scaffold is known to exhibit annular prototropic tautomerism, which involves the migration of a hydrogen atom between different nitrogen atoms in the ring . This property can significantly influence the compound's reactivity, binding characteristics, and physicochemical properties.

The 1,3,4-Thiadiazole Moiety

The 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl portion represents another crucial structural element of the compound. 1,3,4-Thiadiazoles are five-membered heterocyclic systems containing one sulfur atom and two nitrogen atoms, conferring both lipophilic and hydrophilic characteristics to the molecule . These heterocycles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties .

The strong aromaticity of the thiadiazole ring is believed to be a key factor contributing to these biological activities, providing stability to the molecule while maintaining a favorable electronic distribution for binding to biological targets . Furthermore, thiadiazoles exhibit interesting spectroscopic properties, including dual fluorescence effects, which may be exploitable in specialized applications beyond traditional drug development .

The 4-chlorophenyl substituent at position 5 of the thiadiazole ring adds lipophilicity to the molecule, which can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins . Chlorine substituents on aromatic rings are common in many bioactive compounds and can influence binding affinity through both electronic effects (electron-withdrawing) and steric considerations. Structure-activity relationship studies have indicated that the nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly impacts their biological activities, particularly cytotoxic properties .

The Linking Groups

The sulfanyl (thioether) and acetamide groups connecting the heterocyclic moieties provide conformational flexibility to the molecule, allowing it to adopt various spatial arrangements when interacting with biological targets. This flexibility is crucial for optimal binding to receptors or enzymes, as it allows the molecule to adjust its conformation to fit binding sites.

The acetamide linker is particularly significant as it can form hydrogen bonds with amino acid residues in protein binding sites, potentially enhancing binding affinity and specificity. Acting as both a hydrogen bond donor (NH) and acceptor (C=O), this functional group creates opportunities for multiple types of interactions. Additionally, the methylene group in the acetamide linker provides rotational freedom, further contributing to the molecule's conformational adaptability.

Research Applications

Given its structural complexity and potential biological activities, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide presents numerous opportunities for research applications across multiple disciplines.

Medicinal Chemistry and Drug Discovery

The compound represents a valuable scaffold for medicinal chemistry exploration, particularly in the development of new therapeutic agents for cancer, infectious diseases, inflammatory conditions, and neurological disorders . Its complex structure, featuring multiple pharmacophoric elements, provides numerous opportunities for structural modification to optimize biological activity, pharmacokinetic properties, and target selectivity.

Structure-Activity Relationship (SAR) studies could focus on:

  • Modification of the substituents on the phenyl ring (replacing the chlorine with other halogens or functional groups)

  • Alteration of the linking groups between the heterocyclic moieties

  • Substitution or modification of the amino group on the triazole ring

  • Introduction of additional functional groups to enhance potency or selectivity

These modifications could yield more potent analogs or compounds with improved drug-like properties, potentially leading to novel therapeutic agents.

Chemical Biology Tools

The compound's potential biological activities make it a candidate for use as a chemical probe to study biological systems. If found to selectively inhibit specific enzymes or receptors, it could serve as a valuable tool for investigating biochemical pathways and cellular processes.

The dual heterocyclic nature of the compound creates opportunities for developing labeled analogs (e.g., with fluorescent or radioactive tags) for studying target engagement and distribution in biological systems. The thiadiazole moiety, with its potential dual fluorescence properties, might be particularly useful for developing fluorescent probes for biological imaging or for studying protein-ligand interactions .

Materials Science Applications

Compounds containing 1,3,4-thiadiazole moieties often exhibit interesting spectroscopic and electronic properties that can be exploited in materials science applications . The dual fluorescence effect associated with these structures could be valuable in developing:

  • Organic light-emitting diodes (OLEDs)

  • Fluorescent sensors for detecting specific analytes

  • Materials for nonlinear optical applications

  • Components for organic electronics

The electronic properties of the compound, influenced by its conjugated structure and the presence of heteroatoms, make it potentially useful in these applications, though additional research would be needed to fully characterize its photophysical and electronic properties.

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